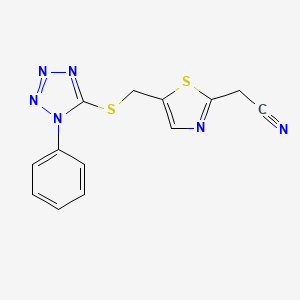

2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile

Description

This compound features a thiazole ring connected to a 1-phenyl-1H-tetrazole moiety via a thioether (-S-CH2-) bridge, with an acetonitrile (-CH2CN) group at the 2-position of the thiazole. Thiazoles and tetrazoles are pharmacologically significant heterocycles; thiazoles exhibit antimicrobial, antidiabetic, and anti-inflammatory activities , while tetrazoles are known for antibacterial, antiviral, and antihypertensive properties . The acetonitrile group may enhance electronic properties and metabolic stability, making this compound a candidate for drug development.

Properties

IUPAC Name |

2-[5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6S2/c14-7-6-12-15-8-11(21-12)9-20-13-16-17-18-19(13)10-4-2-1-3-5-10/h1-5,8H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZURANBDUQJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CN=C(S3)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors One common method involves the formation of the tetrazole ring through a click chemistry approach using azides and alkynes The thiazole ring can be synthesized via cyclization reactions involving thioamides and α-haloketones

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those containing tetrazole moieties. For instance, compounds featuring thiazole rings have demonstrated significant activity against various cancer cell lines. In a study by Evren et al. (2019), a derivative similar to our compound exhibited strong selectivity against A549 human lung adenocarcinoma cells, with an IC50 value of 23.30 ± 0.35 µM . The structure-activity relationship (SAR) indicated the importance of the tetrazole and imidazole rings for activity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has shown that derivatives containing the tetrazole group exhibit in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In one study, a related compound demonstrated promising antifungal activity as well . This suggests that derivatives of 2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile could be explored for developing new antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been documented in multiple studies. For example, certain thiazole-linked compounds have shown significant protection in seizure models, with effective doses indicating their potential as therapeutic agents in epilepsy . The presence of electron-withdrawing groups on the phenyl ring was linked to increased anticonvulsant activity.

Corrosion Inhibition

The tetrazole moiety is known for its effectiveness as a corrosion inhibitor in acidic environments. Compounds like 1-phenyl-1H-tetrazole-5-thiol have been used to inhibit aluminum corrosion in hydrochloric acid solutions . This property can be leveraged in formulating protective coatings and treatments for metals.

Organic Electronics

Research into organic electronics has identified thiazole derivatives as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of these compounds can be tuned by modifying their molecular structure, potentially leading to improved performance in electronic devices .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The thiazole ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) 2-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ()

- Key Differences : Replaces the thiazole-acetonitrile group with a thiadiazole-acetamide. The 3,4-dimethylphenyl substituent on the tetrazole may reduce solubility compared to the unsubstituted phenyl in the target compound.

- Implications : Acetamide groups generally improve bioavailability but may alter target binding compared to acetonitrile .

b) Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives ()

- Key Differences : Benzoxazole replaces thiazole, and an ester (-COOEt) substitutes acetonitrile.

- Implications : Benzoxazole derivatives are reported for antitumor and antioxidant activities, suggesting divergent therapeutic applications compared to thiazole-based compounds .

c) 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile ()

Physical and Spectral Data Comparison

Note: Dec = decomposition.

Biological Activity

The compound 2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile is a heterocyclic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The compound features a complex structure combining thiazole and tetrazole moieties, which are known for their diverse biological properties. The synthesis typically involves the reaction of 2-methylthiazole with 1-phenyl-1H-tetrazole-5-thiol under basic conditions, often using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Table 1: Summary of Synthetic Routes

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-methylthiazole + 1-phenyl-1H-tetrazole-5-thiol | Formation of the target compound |

| 2 | Base (NaOH/K2CO3), DMF/DMSO, heat (80–120°C) | Facilitate the reaction and enhance yield |

Antimicrobial Properties

Studies have shown that compounds containing thiazole and tetrazole rings exhibit notable antimicrobial activity. For instance, derivatives similar to our compound have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at concentrations as low as 4 µg/mL .

In a comparative study, several tetrazole derivatives were synthesized and evaluated for their antibacterial properties using the disc diffusion method. The results indicated that modifications to the phenyl ring significantly affected antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiazole and tetrazole derivatives has been extensively documented. Research indicates that these compounds can induce cytotoxic effects in various cancer cell lines. For example, one study reported IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting superior potency .

Case Study: Cytotoxic Effects

A specific derivative demonstrated significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, with molecular dynamics simulations revealing interactions primarily through hydrophobic contacts .

Table 2: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | IC50 Values (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus epidermidis | 4 | |

| Anticancer | U251 (glioblastoma), WM793 (melanoma) | < Doxorubicin |

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The presence of both thiazole and tetrazole rings may enhance binding affinity to proteins involved in cellular signaling pathways associated with cancer proliferation and microbial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.